molecular formula C25H30FN5O3S B2597086 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-92-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2597086
CAS RN: 1021214-92-5
M. Wt: 499.61
InChI Key: KBGMHNJVDUBHIA-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

This compound is related to pyrazolopyridine derivatives, which have been synthesized using microwave-assisted techniques. Such compounds, including similar pyrazolopyridines, have demonstrated significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013). These activities suggest a broad scope for research into similar compounds for possible medicinal applications.

Molecular Docking and Antimicrobial Activities

A series of novel pyridine and fused pyridine derivatives, related to the given compound, have been prepared and subjected to in silico molecular docking screenings. These compounds have shown moderate to good binding energies, indicating potential as antimicrobial agents (Flefel et al., 2018). This underlines the importance of such compounds in the development of new antimicrobial therapies.

Antitubercular and Antibacterial Activities

Carboxamide derivatives, like the subject compound, have been synthesized and tested for antitubercular and antibacterial activities. Some derivatives have shown more potent activities than reference drugs, indicating the significant therapeutic potential of such compounds (Bodige et al., 2020). This highlights the research value of these compounds in addressing bacterial infections and tuberculosis.

Synthesis and Characterization of Polyamides

Compounds related to the query chemical have been utilized in the synthesis of aromatic polyamides with unique properties, such as solubility in organic solvents and high thermal stability (Hsiao et al., 1999). This demonstrates the compound's potential application in material science, especially in the development of high-performance polymers.

Mechanism of Action

Target of Action

The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. These include the regulation of neuronal excitability and neurotransmitter release, both of which are critical for normal brain function .

Pharmacokinetics

It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The activation of GIRK channels by this compound results in hyperpolarization of the cell. This decreases the likelihood of action potential firing, thereby reducing neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific type of neuron and its role in the nervous system .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN5O3S/c1-16-23-21(25(32)30(3)19-8-11-29(2)12-9-19)14-22(17-4-6-18(26)7-5-17)27-24(23)31(28-16)20-10-13-35(33,34)15-20/h4-7,14,19-20H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGMHNJVDUBHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C4CCN(CC4)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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